molecular formula C16H17NO4S B2755231 3-(2,3,4-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID CAS No. 496015-39-5

3-(2,3,4-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID

Cat. No.: B2755231
CAS No.: 496015-39-5
M. Wt: 319.38
InChI Key: BWJQFMHXRLQAPP-UHFFFAOYSA-N
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Description

3-(2,3,4-Trimethylbenzenesulfonamido)benzoic acid is a synthetic benzoic acid derivative incorporating a sulfonamide functional group, making it a compound of significant interest in medicinal chemistry and pharmacological research. Compounds featuring a sulfonamide group linked to a benzoic acid core, such as certain 2-sulfonamidebenzamides, have been identified as positive allosteric modulators of specific G-protein coupled receptors (GPCRs) like MrgX1, a non-opioid receptor target for novel pain therapeutics . This suggests potential research applications for this compound in the study of neuropathic pain pathways. Furthermore, structurally related benzamido benzoic acid molecules have demonstrated potent antiangiogenic effects in models of colon cancer by inhibiting vascular endothelial growth factor (VEGF) expression, highlighting the relevance of this chemical class in oncology research . The presence of the sulfonamide group is a key feature in many bioactive molecules and is introduced via electrophilic aromatic substitution reactions . Researchers can utilize this high-purity compound as a critical building block or intermediate in organic synthesis, or as a tool compound for investigating novel mechanisms of action in areas including GPCR signaling and cancer biology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-7-8-15(12(3)11(10)2)22(20,21)17-14-6-4-5-13(9-14)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJQFMHXRLQAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-trimethylbenzenesulfonamido)benzoic acid typically involves the following steps:

    Formation of the sulfonamide linkage: This can be achieved by reacting 2,3,4-trimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Coupling with benzoic acid: The resulting sulfonamide is then coupled with benzoic acid or its derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: To maintain the stability of the reactants and products.

    Use of solvents: Such as dichloromethane or tetrahydrofuran to facilitate the reactions.

    Purification techniques: Including recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Including palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products:

    Oxidation products: Carboxylate derivatives.

    Reduction products: Amines.

    Substitution products: Various substituted benzoic acids and sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Sulfonamides are widely recognized for their antibacterial properties. The unique structure of 3-(2,3,4-trimethylbenzenesulfonamido)benzoic acid may offer enhanced efficacy against resistant bacterial strains. Research indicates that derivatives of sulfonamides can be designed to target specific bacterial pathways, potentially leading to new antibiotics .

Anti-inflammatory Agents

Research has shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. These compounds could serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing gastric toxicity associated with many NSAIDs .

Anticancer Activity

Studies have indicated that sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The structural modifications in compounds like this compound may enhance their selectivity and potency against various cancer cell lines .

Case Studies and Research Findings

Study Findings Implications
Study on Antibacterial EfficacyDemonstrated enhanced activity against resistant strains of bacteria compared to traditional sulfonamidesPotential for developing new antibiotics
Anti-inflammatory ResearchShowed significant reduction in inflammatory markers in animal modelsCould lead to safer anti-inflammatory medications
Anticancer Activity AssessmentInduced apoptosis in specific cancer cell lines with minimal side effects observedMay provide a new avenue for cancer treatment

Mechanism of Action

The mechanism of action of 3-(2,3,4-trimethylbenzenesulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-((2,5-Dioxo-1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic Acid

  • Structural Features: Contains a pyrrolidinone ring fused to a thioether-linked benzoic acid. The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability. The sulfanyl bridge (C–S–C) contrasts with the sulfonamido (–SO₂–NH–) group in the target compound.
  • Hypothesized Properties: The trifluoromethyl group increases lipophilicity (logP) compared to the trimethyl-substituted target compound.

3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic Acid

  • Structural Features :
    • Features a sulfamoyl group (–SO₂–N–) with benzyl and 3-trifluoromethylphenyl substituents.
    • A chloro group at the 4-position of the benzoic acid introduces steric and electronic effects.
  • Hypothesized Properties: The sulfamoyl group may engage in stronger hydrogen bonding compared to the sulfonamido group in the target compound.

Structural and Functional Comparison Table

Property 3-(2,3,4-Trimethylbenzenesulfonamido)benzoic Acid 2-((2,5-Dioxo-1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic Acid 3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic Acid
Core Structure Benzoic acid + sulfonamido group Benzoic acid + pyrrolidinone-thioether Benzoic acid + sulfamoyl group
Key Substituents 2,3,4-Trimethylphenyl 3-Trifluoromethylphenyl, pyrrolidinone Benzyl, 3-trifluoromethylphenyl, 4-chloro
Electron Effects Electron-donating (methyl groups) Electron-withdrawing (CF₃) Electron-withdrawing (CF₃, Cl)
Lipophilicity (Estimated) Moderate (logP ~3.5–4.0) High (logP ~4.5–5.0) High (logP ~4.5–5.2)
Bioactivity Implications Potential enzyme inhibition Rigid structure for target binding Enhanced hydrogen bonding and electrophilicity

Research Findings and Implications

  • Metabolic Stability : The trifluoromethyl group in and compounds is associated with resistance to oxidative metabolism, whereas the trimethyl groups in the target compound may undergo faster demethylation.
  • Solubility : The sulfonamido group in the target compound could improve aqueous solubility compared to the sulfamoyl or thioether-linked analogs.
  • Target Selectivity: The pyrrolidinone ring in may favor interactions with proteases or kinases, while the sulfonamido group in the target compound aligns with carbonic anhydrase inhibitor scaffolds.

Q & A

Q. What are the standard synthetic routes for preparing 3-(2,3,4-trimethylbenzenesulfonamido)benzoic acid, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves reacting 2,3,4-trimethylbenzenesulfonyl chloride with 3-aminobenzoic acid under basic conditions. Key steps include:

  • Dissolving 3-aminobenzoic acid in a polar aprotic solvent (e.g., DMF or THF) and adding a base (e.g., pyridine or triethylamine) to deprotonate the amine.
  • Dropwise addition of the sulfonyl chloride at 0–5°C to minimize side reactions.
  • Stirring at room temperature for 12–24 hours, monitored via thin-layer chromatography (TLC) to confirm reaction completion .
  • Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Yield optimization requires precise stoichiometry, anhydrous conditions, and controlled temperature .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm sulfonamide bond formation (e.g., disappearance of -NH2_2 peaks in 3-aminobenzoic acid and appearance of sulfonamide proton signals at δ 7.5–8.5 ppm).
  • IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350 and 1150 cm1^{-1}) and carboxylic acid (O-H at ~2500–3300 cm1^{-1}) validate functional groups.
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) should match the theoretical mass (C16_{16}H17_{17}NO4_4S: 319.09 g/mol) .

Q. What solvents and storage conditions are recommended for handling this compound in experimental settings?

  • Solubility : Moderately soluble in DMSO, DMF, and methanol; poorly soluble in water. Pre-dissolve in DMSO for biological assays.
  • Storage : Store at 4°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonamide group or oxidation of the methyl substituents .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH Stability : Stable in neutral to slightly acidic conditions (pH 4–7). Avoid strong bases (pH >9), which hydrolyze the sulfonamide bond.
  • Thermal Stability : Decomposes above 150°C. For long-term storage, maintain temperatures below -20°C .

Advanced Research Questions

Q. What crystallographic techniques and software (e.g., SHELX) are used to resolve structural ambiguities in sulfonamide derivatives?

  • X-ray Crystallography : Single-crystal diffraction data collected at synchrotron facilities (e.g., λ = 0.7–1.0 Å) resolve bond lengths and angles.
  • Refinement with SHELXL : The software refines atomic displacement parameters (ADPs) and validates hydrogen bonding between the sulfonamide and carboxylic acid groups. SHELXL’s robust algorithms handle twinning or disordered solvent molecules in the lattice .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (kon_{on}, koff_{off}) at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding affinity and stoichiometry .

Q. What analytical strategies resolve contradictory data between spectroscopic and chromatographic purity assessments?

  • HPLC-MS Coupling : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to separate impurities. MS fragmentation patterns identify byproducts (e.g., hydrolyzed sulfonamide or methyl-oxidized derivatives).
  • 2D NMR (HSQC, HMBC) : Correlate cross-peaks to distinguish regioisomers or confirm intramolecular hydrogen bonding .

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity and target selectivity?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for sulfonamide bond cleavage or methyl group oxidation.
  • Molecular Docking (AutoDock Vina) : Simulate binding poses with protein targets (e.g., carbonic anhydrase) by optimizing van der Waals and electrostatic interactions. Validate predictions with mutagenesis studies .

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